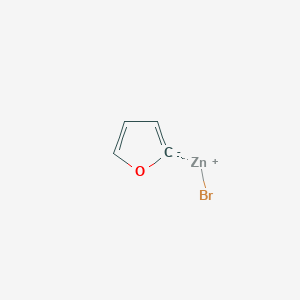

Furan-2-ylzinc bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan-2-ylzinc bromide is an organozinc compound that features a furan ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound.

准备方法

Furan-2-ylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of furan with zinc bromide in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound often involve large-scale batch reactions, where the reactants are combined in a reactor vessel and allowed to react under controlled conditions. The product is then purified through techniques such as distillation or crystallization to obtain the desired compound in high purity.

化学反应分析

Furan-2-ylzinc bromide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the common types of reactions it undergoes include:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the zinc-bromine bond is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and aryl halides.

Coupling Reactions: This compound is often used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Addition Reactions: this compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols. This reaction is typically carried out in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound, while in an addition reaction with an aldehyde, the product would be a secondary alcohol.

科学研究应用

Organic Synthesis

Furan-2-ylzinc bromide is primarily utilized in the field of organic synthesis as a nucleophile in various reactions. Its ability to participate in conjugate addition reactions makes it valuable for constructing complex molecular architectures.

Key Reactions:

- Conjugate Addition: this compound can undergo enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. For instance, it has been reported to react with cyclohexenone and 5,6-dihydro-2H-pyran-2-one, leading to the formation of substituted furan derivatives .

| Reaction Type | Substrate | Product |

|---|---|---|

| Conjugate Addition | Cyclohexenone | Furan-substituted ketones |

| Conjugate Addition | 5,6-Dihydro-2H-pyran-2-one | Furan-substituted pyrans |

Medicinal Chemistry

Furan derivatives, including those synthesized using this compound, have shown promising biological activities. The incorporation of furan moieties into drug candidates can enhance their pharmacological profiles.

Case Studies:

- SARS-CoV-2 Inhibitors: Research has identified furan-containing compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro). For example, derivatives synthesized from furan scaffolds exhibited IC50 values indicating significant inhibitory activity against Mpro, suggesting their potential as antiviral agents .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| F8–S43 | 10.76 | Non-peptidomimetic inhibitor of Mpro |

| F8–B6 | 1.57 | Reversible covalent inhibitor of Mpro |

Polymer Chemistry

Furan derivatives are gaining attention in polymer chemistry for their potential use as monomers in the synthesis of bio-based polymers. The unique properties of furan-containing polymers can lead to materials with enhanced thermal stability and biodegradability.

Applications in Bio-based Polymers:

- Monomer for Polymers: Furan derivatives can be polymerized to produce thermosets and composites, which are valuable in various industrial applications .

Environmental Applications

The environmental significance of furan derivatives is also noteworthy. They can be derived from renewable resources, such as hemicellulose residues from agricultural by-products, making them suitable for sustainable material development.

作用机制

The mechanism by which furan-2-ylzinc bromide exerts its effects is primarily through its ability to form stable carbon-zinc bonds. These bonds are highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions. The furan ring also contributes to the compound’s reactivity by providing an electron-rich aromatic system that can stabilize reaction intermediates.

In biological systems, this compound can interact with zinc-dependent enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the zinc atom, which can coordinate with the active site of the enzyme or protein, leading to changes in its structure and activity.

相似化合物的比较

Furan-2-ylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and methylzinc bromide. While all these compounds share the common feature of a zinc-bromine bond, they differ in the nature of the organic group attached to the zinc atom.

Phenylzinc Bromide: This compound features a phenyl group bonded to the zinc atom. It is commonly used in cross-coupling reactions and has similar reactivity to this compound.

Methylzinc Bromide: This compound features a methyl group bonded to the zinc atom. It is less reactive than this compound and is often used in the synthesis of simple organic molecules.

The uniqueness of this compound lies in the presence of the furan ring, which imparts unique chemical properties and reactivity to the compound. The electron-rich nature of the furan ring makes it particularly suitable for reactions involving electron-deficient substrates, such as carbonyl compounds and halides.

生物活性

Furan-2-ylzinc bromide is a compound that has gained attention in organic synthesis and medicinal chemistry due to its unique biological activities. This article examines its biological activity, synthesis, and potential applications, drawing from various research findings.

Chemical Structure and Properties

This compound is a metalated organozinc compound, where the furan ring contributes to its reactivity. The presence of the furan moiety allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of furan derivatives, particularly in the context of SARS-CoV-2. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2. These compounds exhibited significant inhibitory activity with IC50 values in the low micromolar range (e.g., 1.55 μM for compound F8-B22) . This suggests that furan-based compounds could serve as lead structures for developing antiviral agents.

The synthesis of this compound typically involves the reaction of furan with zinc halides under controlled conditions. This metalation step is crucial for enhancing the reactivity of the furan ring, allowing it to participate in cross-coupling reactions and other transformations.

Mechanism Overview:

- Metalation : Furan is treated with zinc bromide to form this compound.

- Cross-Coupling : This compound can undergo Negishi coupling reactions, enabling the formation of various carbon-carbon bonds.

- Biological Interaction : The reactivity of the furan ring allows it to interact with biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes.

Case Study 1: Antiviral Activity

In a study examining novel inhibitors of SARS-CoV-2 Mpro, researchers screened a library of compounds and identified several furan derivatives as effective inhibitors. The most potent compound exhibited an IC50 value significantly lower than that of previously known inhibitors, demonstrating the potential for further development into therapeutic agents against COVID-19 .

Case Study 2: Anticancer Research

Another investigation focused on benzo[b]furan derivatives showed promising results against various cancer types. The study utilized molecular docking simulations alongside in vitro assays to demonstrate how structural modifications influenced biological activity . While specific data on this compound is sparse, these findings highlight the broader potential of furan-containing compounds in cancer therapy.

属性

IUPAC Name |

bromozinc(1+);2H-furan-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXHAIDBQGUYTN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CO[C-]=C1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrOZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。